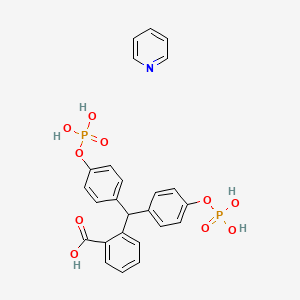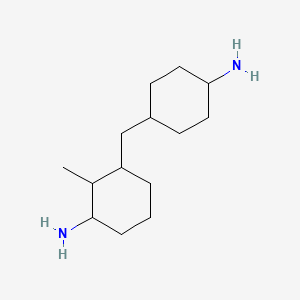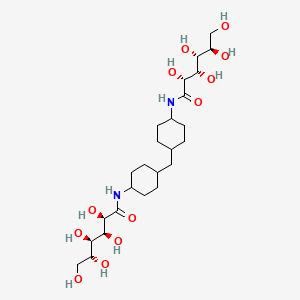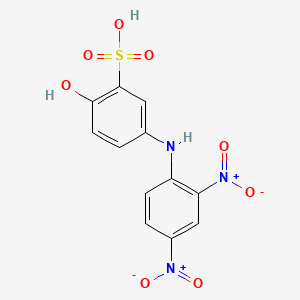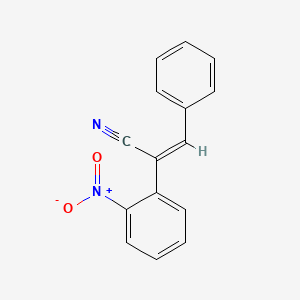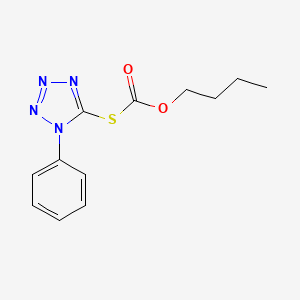
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate: is a chemical compound with the molecular formula C12H14N4O2S. It is known for its unique structure, which includes a tetrazole ring and a thiocarbonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-phenyl-1H-tetrazole-5-thiol and butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Base catalysts such as triethylamine or pyridine are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonate group to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Substitution: Formation of substituted thiocarbonates with various nucleophiles.
Aplicaciones Científicas De Investigación
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: It may modulate various biochemical pathways, including those involved in oxidative stress, signal transduction, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-1H-tetrazol-5-amine
- S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate
Comparison
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate is unique due to its specific combination of a butyl group, a tetrazole ring, and a thiocarbonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. In comparison, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .
Propiedades
Número CAS |
38593-84-9 |
|---|---|
Fórmula molecular |
C12H14N4O2S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
butyl (1-phenyltetrazol-5-yl)sulfanylformate |
InChI |
InChI=1S/C12H14N4O2S/c1-2-3-9-18-12(17)19-11-13-14-15-16(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clave InChI |
ZFQUQWYGBQONND-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)SC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



